Methyl 2,5-dichloro-4-ethoxybenzoate
Description
Properties
Molecular Formula |
C10H10Cl2O3 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
methyl 2,5-dichloro-4-ethoxybenzoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-9-5-7(11)6(4-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
SPXMVQKYFSXUIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dichloro-4-ethoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichloro-4-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atoms.
Reduction: Methyl 2,5-dichloro-4-ethoxybenzyl alcohol.
Oxidation: 2,5-dichloro-4-ethoxybenzoic acid.
Scientific Research Applications
Methyl 2,5-dichloro-4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with antimicrobial or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,5-dichloro-4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The chlorine atoms and ethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8)
Structural Differences :
- Substituent Positions : Chlorine atoms at 3- and 5-positions instead of 2- and 5-positions.
- Molecular Formula : C₁₀H₁₀Cl₂O₃ (identical to Methyl 2,5-dichloro-4-ethoxybenzoate).
Key Properties :
- Purity : 97% (industrial grade) .
- Hazards : Labeled with GHS warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Stability : Requires storage at 2–8°C, suggesting sensitivity to temperature .
Comparison Insight: The positional isomerism (3,5- vs. 2,5-dichloro substitution) likely alters electronic and steric properties, affecting reactivity in substitution or coupling reactions.
Methyl 2,5-dichloro-4-nitrobenzoate (CAS: 63105-61-3)
Structural Differences :
- Functional Group: Nitro (-NO₂) at the 4-position instead of ethoxy (-OCH₂CH₃).
- Molecular Formula: C₈H₅Cl₂NO₄ (vs. C₁₀H₁₀Cl₂O₃ for the ethoxy analog).
Key Properties :
- Molecular Weight : 250.03 g/mol .
- Polarity : Higher topological polar surface area (72.1 Ų) due to the nitro group’s electron-withdrawing nature, compared to the ethoxy group’s electron-donating effect .
- LogP : XLogP3 value of 2.9, indicating moderate lipophilicity .
Comparison Insight: The nitro group enhances electrophilic reactivity, making this compound suitable for aromatic substitution reactions. However, the ethoxy group in this compound may improve solubility in non-polar solvents due to its alkyl chain.
Ethyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate
Structural Differences :
Key Properties :
- Molecular Weight : 265.09 g/mol .
- Functionality : Presence of a hydroxyl (-OH) group introduces hydrogen-bonding capability, unlike the fully substituted this compound.
The ethyl ester may confer slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics in drug design.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Methyl 2,5-dichloro-4-ethoxybenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of 2,5-dichloro-4-ethoxybenzoic acid with methanol. A typical procedure involves dissolving the acid in methanol, adding concentrated sulfuric acid as a catalyst, and refluxing for 4 hours. After workup (pouring into ice water, filtration, and recrystallization from ethanol), the product is obtained . For derivatives, similar protocols use substituted benzaldehydes in ethanol with glacial acetic acid under reflux . Optimization includes adjusting molar ratios, catalyst concentration, and reaction duration.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Look for ester C=O stretching at ~1700 cm⁻¹ and ether C-O stretches near 1200–1250 cm⁻¹ .
- NMR : In CDCl₃, expect a singlet for aromatic protons (e.g., δ 8.12 ppm for dichloro-substituted aromatic protons) and triplet/multiplet patterns for ethoxy (δ 4.28 ppm, CH₂; δ 1.57 ppm, CH₃) .
- HRMS : Confirm molecular ion peaks (e.g., [M–H]⁻ at m/z 232.9767 for related compounds) .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For oily products (common in ester syntheses), column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) can resolve impurities .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties like bond dissociation energies and reaction barriers . Basis sets like 6-31G* are suitable for geometry optimization. For example, DFT can model substituent effects on aromatic electrophilic substitution, explaining preferential chlorination at specific positions .
Q. What mechanistic insights explain the alkaline hydrolysis behavior of this compound, and how does this inform derivative synthesis?
- Methodological Answer : Hydrolysis under basic conditions (e.g., NaOH in MeOH/H₂O) proceeds via nucleophilic acyl substitution, yielding the carboxylate salt. Kinetic studies show pseudo-first-order dependence on hydroxide concentration. This reaction is critical for synthesizing bioactive derivatives like hydrazides (via subsequent reactions with hydrazine) .
Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?
- Methodological Answer : The ethoxy group at the para position acts as an electron-donating group, directing electrophiles to the ortho and meta positions. Steric hindrance from chlorine atoms at positions 2 and 5 further limits reactivity at these sites. Computational modeling (e.g., Fukui indices from DFT) quantifies site-specific reactivity .
Q. What strategies resolve contradictions in reported synthetic protocols for this compound, particularly regarding catalyst selection and reaction duration?
- Methodological Answer : Systematic screening (e.g., Design of Experiments) evaluates variables like acid catalysts (H₂SO₄ vs. HCl) and reflux time. For example, H₂SO₄ may enhance esterification efficiency compared to milder acids, while extended reflux (6–8 hours) improves yields in sterically hindered systems .
Q. What novel derivatization approaches exist for this compound, and how do they expand its utility in pharmaceutical intermediates?
- Methodological Answer : The ester can be converted to hydrazides (via hydrazine) or benzoxazoles (via condensation with aryl acids). For example, refluxing with 3-amino-4-hydroxybenzoic acid and aryl acids yields benzoxazole-carboxylates with potential antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
